molecular formula C11H20F2N4 B13720772 1-(6-Azidohexyl)-4,4-difluoropiperidine

1-(6-Azidohexyl)-4,4-difluoropiperidine

Cat. No.: B13720772
M. Wt: 246.30 g/mol
InChI Key: LRHNVTQVVDZZTM-UHFFFAOYSA-N
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Description

4,4-Difluoropiperidine is a fluorinated heterocyclic scaffold widely used in medicinal chemistry due to its enhanced metabolic stability, lipophilicity, and capacity to modulate biological targets. For instance, azide-containing derivatives like 1-(6-Azidohexyl)-4,4-difluoropiperidine may serve as click chemistry intermediates, though specific data on this compound are absent in the evidence. Below, we analyze structurally related compounds to infer trends.

Properties

Molecular Formula

C11H20F2N4

Molecular Weight

246.30 g/mol

IUPAC Name

1-(6-azidohexyl)-4,4-difluoropiperidine

InChI

InChI=1S/C11H20F2N4/c12-11(13)5-9-17(10-6-11)8-4-2-1-3-7-15-16-14/h1-10H2

InChI Key

LRHNVTQVVDZZTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)CCCCCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Azidohexyl)-4,4-difluoropiperidine typically involves the introduction of an azido group into a hexyl chain, followed by the incorporation of this chain into a difluoropiperidine structure. One common method involves the reaction of 6-bromo-1-hexanol with sodium azide to form 6-azido-1-hexanol. This intermediate is then reacted with 4,4-difluoropiperidine under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of 1-(6-Azidohexyl)-4,4-difluoropiperidine involves its reactivity with various functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with biological targets. Additionally, the difluoropiperidine moiety can influence the compound’s binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key 4,4-difluoropiperidine derivatives and their properties are compared below, highlighting substituent effects on chemical and biological behavior.

Table 1: Structural and Functional Comparison of 4,4-Difluoropiperidine Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Applications/Properties Evidence Source
1-(Azetidin-3-yl)-4,4-difluoropiperidine Azetidine ring 176.21 Potential acetylcholinesterase inhibition; CNS drug candidate
1-(2-Bromoethyl)-4,4-difluoropiperidine Bromoethyl group 238.09 Building block for covalent protein inhibitors; enhanced lipophilicity
1-(3-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine Halogenated benzyl group 324.59 Enzyme/receptor modulation; halogen-enhanced binding
(4,4-Difluoropiperidin-1-yl)amine hydrochloride Amine group 198.17 Intermediate for fluorinated drug candidates; improved solubility
4,4-Difluoropiperidine (core structure) None 135.12 Scaffold for OX1R-selective compounds (>625-fold selectivity)

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity :

  • Azetidine-containing derivatives (e.g., 1-(Azetidin-3-yl)-4,4-difluoropiperidine) show promise in neurodegenerative disease research due to dual nitrogen rings enhancing brain exposure and cholinesterase inhibition .
  • Halogenated benzyl derivatives (e.g., 1-(2-Bromo-3-chlorobenzyl)-4,4-difluoropiperidine) exhibit strong binding to enzymes/receptors via halogen interactions, making them potent tool compounds .

Fluorination and Stability: The 4,4-difluoropiperidine core improves metabolic stability compared to non-fluorinated analogs (e.g., pyrrolidine or piperazine derivatives) .

Functional Group Diversity: Bromoethyl groups enable nucleophilic substitution reactions, facilitating covalent bond formation with biological targets .

Receptor Selectivity: The 4,4-difluoropiperidine scaffold, when combined with quinoline ether linkages (e.g., in OX1R-selective compounds), achieves >625-fold functional selectivity over OX2R receptors .

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